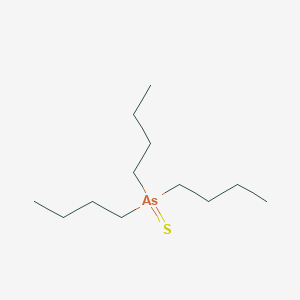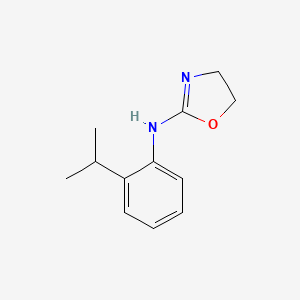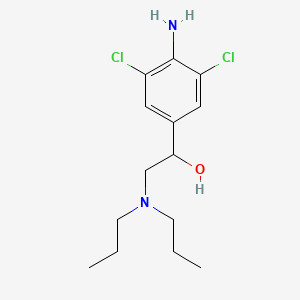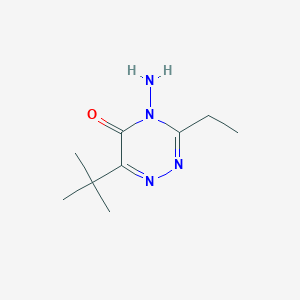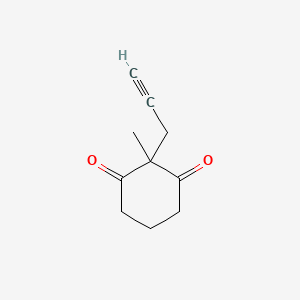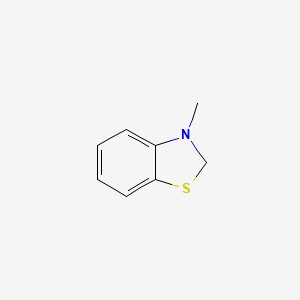![molecular formula C11H14N2O3 B14681734 methyl N-[(E)-C-methyl-N-phenylmethoxycarbonimidoyl]carbamate CAS No. 35675-18-4](/img/structure/B14681734.png)
methyl N-[(E)-C-methyl-N-phenylmethoxycarbonimidoyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[(E)-C-methyl-N-phenylmethoxycarbonimidoyl]carbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(E)-C-methyl-N-phenylmethoxycarbonimidoyl]carbamate typically involves the reaction of methanol with urea or other carbamoyl donors. One common method is the reaction of methanol with urea, producing methyl carbamate and ammonia as by-products . Another approach involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient method for the preparation of carbamates without the need for an inert atmosphere .
Industrial Production Methods
Industrial production of carbamates often employs phosgene-free methods to ensure safety and environmental sustainability. For instance, the reaction of amines with organic carbonates such as dimethyl carbonate is an environmentally benign synthetic route to carbamate esters . This method is preferred due to its lower environmental impact and the avoidance of toxic reagents like phosgene.
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-[(E)-C-methyl-N-phenylmethoxycarbonimidoyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced carbamates. Substitution reactions can result in a variety of substituted carbamates with different functional groups.
Aplicaciones Científicas De Investigación
Methyl N-[(E)-C-methyl-N-phenylmethoxycarbonimidoyl]carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, textiles, and agrochemicals.
Mecanismo De Acción
The mechanism of action of methyl N-[(E)-C-methyl-N-phenylmethoxycarbonimidoyl]carbamate involves its interaction with specific molecular targets. In biological systems, carbamates are known to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine . This inhibition leads to an increase in acetylcholine levels at nerve synapses, resulting in prolonged nerve stimulation. The compound’s unique structure allows it to bind effectively to the enzyme, blocking its activity.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl carbamate: Another ester of carbamic acid, used in similar applications but with different properties.
Phenyl carbamate: Known for its use in the synthesis of various organic compounds.
Benzyl carbamate: Utilized as a protecting group in organic synthesis.
Uniqueness
Methyl N-[(E)-C-methyl-N-phenylmethoxycarbonimidoyl]carbamate stands out due to its specific structure, which imparts unique chemical and biological properties. Its ability to act as a potent enzyme inhibitor and its versatility in various synthetic applications make it a valuable compound in scientific research and industrial processes.
Propiedades
Número CAS |
35675-18-4 |
|---|---|
Fórmula molecular |
C11H14N2O3 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
methyl N-[(E)-C-methyl-N-phenylmethoxycarbonimidoyl]carbamate |
InChI |
InChI=1S/C11H14N2O3/c1-9(12-11(14)15-2)13-16-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,12,13,14) |
Clave InChI |
BMKATZRICATDFH-UHFFFAOYSA-N |
SMILES isomérico |
C/C(=N\OCC1=CC=CC=C1)/NC(=O)OC |
SMILES canónico |
CC(=NOCC1=CC=CC=C1)NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


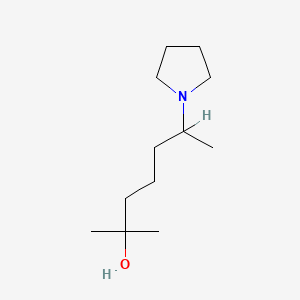
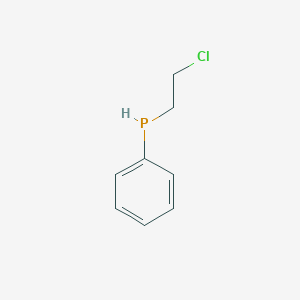
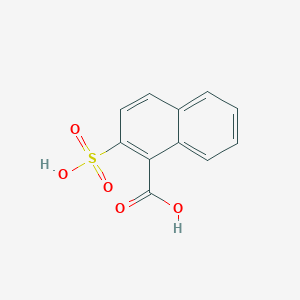
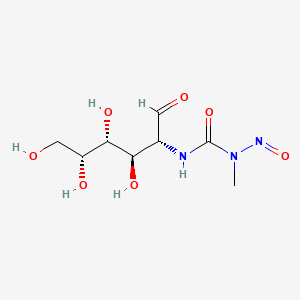
![Ethanaminium, 2-hydroxy-N,N-dimethyl-N-[(nonyloxy)methyl]-, chloride](/img/structure/B14681681.png)
